molecular formula C13H15NO2 B11718128 Ethyl 4-(2-Cyano-2-propyl)benzoate

Ethyl 4-(2-Cyano-2-propyl)benzoate

Cat. No.: B11718128
M. Wt: 217.26 g/mol
InChI Key: KBOFVNJJDLNWIV-UHFFFAOYSA-N
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Description

Ethyl 4-(2-Cyano-2-propyl)benzoate is an organic compound with the molecular formula C13H15NO2 It is an ester derivative of benzoic acid, characterized by the presence of a cyano group and a propyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(2-Cyano-2-propyl)benzoate can be synthesized through several methods. One common approach involves the reaction of ethyl 4-bromobenzoate with 2-cyano-2-propyl magnesium bromide in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-Cyano-2-propyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino benzoate derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-Cyano-2-propyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-Cyano-2-propyl)benzoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release benzoic acid derivatives. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 4-(2-Cyano-2-propyl)benzoate can be compared with other similar compounds, such as:

    Ethyl benzoate: Lacks the cyano and propyl groups, resulting in different chemical properties.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Benzocaine: An ester of para-aminobenzoic acid, used as a local anesthetic.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

ethyl 4-(2-cyanopropan-2-yl)benzoate

InChI

InChI=1S/C13H15NO2/c1-4-16-12(15)10-5-7-11(8-6-10)13(2,3)9-14/h5-8H,4H2,1-3H3

InChI Key

KBOFVNJJDLNWIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(C)(C)C#N

Origin of Product

United States

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